molecular formula C28H28N4O3 B2991672 N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide CAS No. 1029725-24-3

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide

Cat. No.: B2991672
CAS No.: 1029725-24-3
M. Wt: 468.557
InChI Key: RMXPDRCYFKFVKV-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is a complex organic compound that features a piperazine ring, an indole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with an indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. For instance, piperazine derivatives are known to interact with GABA receptors, potentially leading to effects on neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is unique due to its combination of an indole moiety with a piperazine ring and a methoxyphenyl group. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-6-5-7-20(18-19)27(33)30-25-23-8-3-4-9-24(23)29-26(25)28(34)32-16-14-31(15-17-32)21-10-12-22(35-2)13-11-21/h3-13,18,29H,14-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXPDRCYFKFVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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